Synthesis and Characterization of Penta-2,4-diene-1-thiol: A Technical Guide
Synthesis and Characterization of Penta-2,4-diene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of the novel compound, penta-2,4-diene-1-thiol. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible and scientifically grounded approach to its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of unsaturated thiols.
Introduction
Penta-2,4-diene-1-thiol is a volatile organic compound containing a conjugated diene system and a terminal thiol group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials. The conjugated diene system can participate in various cycloaddition reactions, while the thiol group offers a reactive handle for nucleophilic substitution, addition reactions, and the formation of disulfide bonds, which are crucial in many biological systems.
This guide details a proposed two-step synthetic pathway starting from the commercially available precursor, 2,4-pentadienal. The subsequent sections provide detailed experimental protocols, predicted characterization data, and logical workflows to aid researchers in the successful synthesis and identification of penta-2,4-diene-1-thiol.
Proposed Synthesis Pathway
The proposed synthesis of penta-2,4-diene-1-thiol is a two-step process commencing with the reduction of 2,4-pentadienal to its corresponding alcohol, penta-2,4-dien-1-ol. This is followed by the conversion of the allylic alcohol to the target thiol.
Caption: Proposed two-step synthesis of penta-2,4-diene-1-thiol.
Experimental Protocols
Synthesis of Penta-2,4-dien-1-ol
The synthesis of penta-2,4-dien-1-ol can be achieved through the selective reduction of the aldehyde functional group in 2,4-pentadienal. A mild reducing agent is required to avoid the reduction of the conjugated double bonds.
Reaction: 2,4-Pentadienal + NaBH₄ → Penta-2,4-dien-1-ol
Procedure:
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In a round-bottom flask, dissolve 2,4-pentadienal (1.0 eq) in a suitable solvent such as a mixture of methanol and dichloromethane at 0 °C under an inert atmosphere.
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Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield pure penta-2,4-dien-1-ol.
Synthesis of Penta-2,4-diene-1-thiol
The conversion of the allylic alcohol, penta-2,4-dien-1-ol, to the corresponding thiol can be performed via a two-step sequence involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiol source.
Step 1: Tosylation of Penta-2,4-dien-1-ol
Reaction: Penta-2,4-dien-1-ol + TsCl → Penta-2,4-dien-1-yl tosylate
Procedure:
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Dissolve penta-2,4-dien-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.
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Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).
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Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
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Monitor the reaction by TLC.
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Once the reaction is complete, wash the mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.
Step 2: Thiol Synthesis
Reaction: Penta-2,4-dien-1-yl tosylate + NaSH → Penta-2,4-diene-1-thiol
Procedure:
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Dissolve the crude penta-2,4-dien-1-yl tosylate in a suitable polar aprotic solvent like dimethylformamide (DMF).
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Add an excess of sodium hydrosulfide (NaSH) (e.g., 3-5 eq) to the solution.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, pour the reaction mixture into water and extract with diethyl ether.
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization of the diene.
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Purify the crude product by column chromatography on silica gel to obtain penta-2,4-diene-1-thiol.
Caption: Experimental workflow for the synthesis of penta-2,4-diene-1-thiol.
Characterization
As no experimental spectroscopic data for penta-2,4-diene-1-thiol is currently available in the public domain, the following tables summarize the predicted physicochemical properties and spectroscopic data. These predictions are based on computational models and analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₈S | - |
| Molecular Weight | 100.18 g/mol | PubChem[1] |
| IUPAC Name | penta-2,4-diene-1-thiol | PubChem[1] |
| CAS Number | 55317-82-3 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Predicted Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the vinylic protons of the diene system, the methylene protons adjacent to the sulfur atom, and the thiol proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.5 - 1.8 | t | 1H | -SH |
| ~ 3.2 - 3.4 | d | 2H | -CH ₂-SH |
| ~ 5.0 - 5.3 | m | 2H | =CH ₂ |
| ~ 5.6 - 5.9 | m | 1H | -CH=CH-CH ₂ |
| ~ 6.0 - 6.4 | m | 2H | -CH =CH - |
4.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will likely display five distinct signals for the five carbon atoms of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 25 - 30 | C H₂-SH |
| ~ 115 - 120 | =C H₂ |
| ~ 125 - 130 | -CH=C H-CH₂ |
| ~ 130 - 135 | -C H=CH- |
| ~ 135 - 140 | -C H=CH₂ |
4.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the S-H, C-S, C=C, and =C-H functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3090 | Medium | =C-H stretch |
| ~ 2920 | Medium | C-H stretch (aliphatic) |
| ~ 2550 - 2600 | Weak | S-H stretch[2] |
| ~ 1650, 1600 | Medium | C=C stretch (conjugated) |
| ~ 990, 910 | Strong | =C-H bend (out-of-plane) |
| ~ 650 - 750 | Medium | C-S stretch |
4.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 100 | Molecular ion [M]⁺ |
| 67 | [M - SH]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Safety and Handling
Penta-2,4-diene-1-thiol is expected to be a volatile and odorous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to the lack of toxicological data, this compound should be handled with extreme caution.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of penta-2,4-diene-1-thiol. The proposed synthetic route is based on well-established organic transformations and should be a viable method for obtaining this novel compound. The predicted characterization data will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized product. Further research into the experimental validation of this synthesis and a thorough investigation of the compound's properties and potential applications are highly encouraged.
